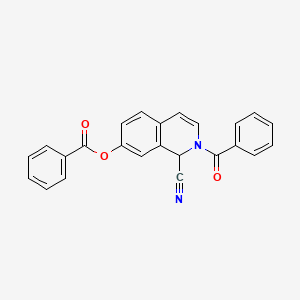

(2-benzoyl-1-cyano-1H-isoquinolin-7-yl) benzoate

Description

Properties

CAS No. |

67335-02-8 |

|---|---|

Molecular Formula |

C24H16N2O3 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(2-benzoyl-1-cyano-1H-isoquinolin-7-yl) benzoate |

InChI |

InChI=1S/C24H16N2O3/c25-16-22-21-15-20(29-24(28)19-9-5-2-6-10-19)12-11-17(21)13-14-26(22)23(27)18-7-3-1-4-8-18/h1-15,22H |

InChI Key |

JRMHNSFCGXFUSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C(C2C#N)C=C(C=C3)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Formation of the Isoquinoline Core

The isoquinoline nucleus, a key structural element of the target compound, is typically synthesized via the Pictet-Spengler reaction . This classical method involves the condensation of an aromatic aldehyde with an amine under acidic catalysis, leading to cyclization and formation of the dihydroisoquinoline framework. This step is crucial as it sets the stage for subsequent functionalization at specific positions on the isoquinoline ring system.

- Reaction conditions: Acid catalyst (e.g., HCl or Lewis acids), moderate heating.

- Outcome: Formation of 1,2-dihydroisoquinoline intermediate with a reactive amine or cyano substituent for further modification.

Introduction of the Benzoyl Group

The benzoyl moiety at the 2-position of the isoquinoline is introduced via Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of the isoquinoline core with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Reaction conditions: Anhydrous environment, AlCl3 catalyst, controlled temperature to avoid over-acylation.

- Mechanism: Formation of an acylium ion from benzoyl chloride, which then attacks the aromatic ring of the isoquinoline.

- Result: Selective acylation at the 2-position yielding 2-benzoyl-1,2-dihydroisoquinoline derivative.

Introduction of the Cyano Group

The cyano group at the 1-position is typically introduced through nucleophilic substitution or cyanoacylation reactions using suitable cyanide sources such as sodium cyanide or cyanoacetylating agents.

- Method: Reaction of the isoquinoline intermediate with a cyanoacetylating agent or direct cyanation using cyanide salts.

- Alternative approach: Ultrasonically assisted N-cyanoacylation has been reported to enhance reaction rates and yields for related cyanoacetamide derivatives, suggesting potential applicability here.

- Reaction conditions: Dry solvents (e.g., toluene), ultrasonic irradiation or conventional heating, base catalysts if necessary.

Esterification to Form the Benzoate

The benzoate ester at the 7-position is formed by esterification of the corresponding hydroxy or amino precursor with benzoic acid derivatives or benzoyl chloride.

- Typical method: Reaction of 7-hydroxy-1-cyano-2-benzoylisoquinoline with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the benzoate ester.

- Conditions: Anhydrous solvents, controlled temperature, and stoichiometric control to avoid side reactions.

Ultrasonic-Assisted Synthesis Enhancements

Recent research highlights the use of ultrasonic irradiation to accelerate cyanoacylation and related reactions, improving yields and reducing reaction times significantly compared to conventional heating.

| Compound | Conventional Heating (Time) | Yield (%) | Ultrasonic Method (Time) | Yield (%) |

|---|---|---|---|---|

| N-cyanoacylated derivatives (analogous compounds) | 4-12 hours | 80-88 | 20-120 minutes | 90-96 |

- Ultrasonic methods provide higher purity and yield.

- Reaction times reduced from hours to minutes.

- Applicable to cyanoacylation and subsequent cyclization steps.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Pictet-Spengler reaction | Aromatic aldehyde + amine, acid catalyst, heat | Isoquinoline core formation |

| 2 | Friedel-Crafts acylation | Benzoyl chloride, AlCl3, anhydrous conditions | Introduction of benzoyl group at C-2 |

| 3 | Cyano group introduction | Sodium cyanide or cyanoacetylating agent, dry solvent, ultrasonic or heat | 1-cyano substitution |

| 4 | Esterification | Benzoyl chloride, base (pyridine/TEA), anhydrous solvent | Formation of benzoate ester at C-7 |

| 5 | Ultrasonic-assisted cyanoacylation (optional) | Ultrasonic irradiation, toluene or ethanol, base catalyst | Enhanced yield and reduced reaction time |

Research Findings and Notes

- The ultrasonic-assisted N-cyanoacylation method has been demonstrated to be more efficient and economical for synthesizing cyano-substituted isoquinoline derivatives, with yields exceeding 90% and reaction times reduced to under an hour.

- The Friedel-Crafts acylation step requires careful control to prevent polyacylation and degradation of sensitive cyano groups.

- The esterification step is typically straightforward but must be conducted under anhydrous conditions to prevent hydrolysis and side reactions.

- The compound’s functional groups (cyano, benzoyl, benzoate ester) allow for further chemical transformations such as oxidation, reduction, and substitution, which can be exploited for derivative synthesis.

Chemical Reactions Analysis

2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or thiols replace the cyano group, forming new derivatives.

Scientific Research Applications

2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The cyano group and benzoyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including isoquinoline derivatives, cyano-substituted heterocycles, and benzoate esters. Below is a comparative analysis of key analogs:

6-Chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino-1,4,2-benzodithiazine

- Structural Similarities: Contains a cyano group and aromatic substituents (hydroxybenzylidene).

- Key Differences: Replaces the isoquinoline core with a benzodithiazine system and introduces a sulfur-rich dithiazine ring.

- Properties :

Alkyl Benzoates (Methyl, Ethyl, Butyl Benzoate)

- Functional Group Comparison : Shares the benzoate ester moiety.

- Key Differences: Alkyl benzoates lack the isoquinoline-cyano-benzoyl framework, resulting in simpler structures and lower molecular weights (e.g., methyl benzoate: 136.15 g/mol).

- Toxicological Insights: Alkyl benzoates exhibit low acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rats) and are widely used in cosmetics due to their non-irritating properties . In contrast, the target compound’s cyano and brominated substituents may confer higher reactivity or toxicity, though specific data are unavailable.

Paeoniflorin Derivatives (e.g., Benzoylpaeoniflorin)

- Structural Overlap : Contains a benzoate fragment linked to a carbohydrate-like core.

- Key Differences: Paeoniflorin derivatives are glycosides with a monoterpene backbone, contrasting with the aromatic isoquinoline system.

- Bioactivity : Benzoylpaeoniflorin demonstrates anti-inflammatory and neuroprotective effects, suggesting that benzoate esters in the target compound may influence bioavailability or metabolic stability .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization of the isoquinoline core, akin to methods used for related cyano-substituted heterocycles .

- Stability Considerations: The benzoate ester may undergo hydrolysis under basic conditions, similar to alkyl benzoates, but the electron-withdrawing cyano group could enhance stability .

- Biological Relevance: While alkyl benzoates are pharmacologically inert, the combination of cyano, benzoyl, and aromatic systems in the target compound may confer unique interactions with biological targets (e.g., enzymes or receptors) .

Biological Activity

(2-benzoyl-1-cyano-1H-isoquinolin-7-yl) benzoate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with benzoyl and cyano groups. The process can be optimized through various reaction conditions, including temperature and solvent selection, to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through caspase activation pathways. The structure-activity relationship (SAR) indicates that modifications at specific positions on the benzoyl group significantly affect its cytotoxic activity.

| Compound | Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (2-benzoyl-1-cyano) | T47D (Breast Cancer) | Low nM | Caspase activation |

| (2-benzoyl-1-cyano) | HCT116 (Colon Cancer) | Low nM | Induction of apoptosis |

| (2-benzoyl-1-cyano) | SNU398 (Liver Cancer) | Low nM | Inhibition of cell growth |

The biological activity of this compound is primarily attributed to its ability to interact with key cellular pathways involved in cell proliferation and apoptosis. The compound has been observed to inhibit tubulin polymerization, which is critical for cell division. This mechanism was confirmed by comparing its effects with known inhibitors, revealing a distinct action profile.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving T47D breast cancer cells, the compound demonstrated significant cytotoxicity with an EC50 value in the low nanomolar range. The study concluded that the compound's ability to activate caspases was crucial for its apoptotic effects.

- Colon Cancer Model : Research on HCT116 cells indicated that treatment with this compound resulted in a marked reduction in cell viability, supporting its potential as a therapeutic agent against colon cancer.

- Liver Cancer Model : In SNU398 liver cancer cells, the compound not only inhibited growth but also induced cell cycle arrest, further validating its anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.